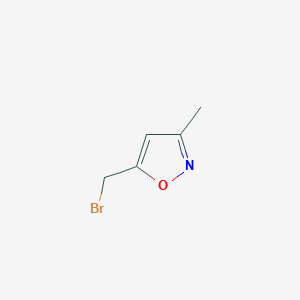

5-(Bromomethyl)-3-methylisoxazole

説明

Significance of Isoxazole (B147169) Core Structures in Medicinal Chemistry and Materials Science

The isoxazole scaffold is a privileged structure in drug discovery, appearing in a wide range of pharmaceuticals with diverse biological activities. rsc.orgnih.govresearchgate.net Its presence can confer improved physicochemical properties to a molecule and allows for a broad spectrum of interactions with biological targets. nih.govresearchgate.net Isoxazole-containing compounds have demonstrated antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for therapeutic development. rsc.orgresearchgate.net

In medicinal chemistry, the isoxazole ring is found in several commercially available drugs. nih.govwikipedia.org For instance, the antibiotic dicloxacillin (B1670480) and the anti-inflammatory drug valdecoxib (B1682126) both feature this heterocyclic core. Furthermore, fused isoxazole systems are present in the antipsychotic drug risperidone (B510) and the anticonvulsant zonisamide. researchgate.netnih.gov The versatility of the isoxazole moiety allows for structural modifications that can enhance pharmacological properties and lead to the development of multi-targeted therapies. rsc.orgresearchgate.net

Beyond pharmaceuticals, isoxazole derivatives are finding increasing applications in materials science. Their unique electronic and photophysical properties have led to their use in the development of fluorescent sensors, liquid crystals, and as ligands in asymmetric synthesis. lifechemicals.com The rigid and planar nature of the isoxazole ring can be exploited to create ordered molecular assemblies with specific functions.

Historical Context of Bromomethylisoxazole Synthesis and Early Applications

The synthesis of isoxazoles can be achieved through various methods, with one of the most common being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgtaylorandfrancis.com The introduction of a bromomethyl group onto the isoxazole ring provides a reactive handle for further functionalization. The synthesis of 5-(bromomethyl)isoxazoles and their subsequent reactions, particularly with secondary amines, have been documented in the chemical literature. researchgate.net

Early applications of bromomethylisoxazoles were primarily centered on their utility as synthetic intermediates. The bromo-lactamization of isoxazole amides, for example, has been used to construct spiro-isoxazoline-lactams, which are of interest for their potential biomedical applications due to their rigid three-dimensional structures. rsc.org

Unique Reactivity Profile of the Bromomethyl Moiety in 5-(Bromomethyl)-3-methylisoxazole

The key to the utility of this compound lies in the reactivity of the bromomethyl group. Bromine is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups at the 5-position of the isoxazole ring.

A notable application of this reactivity is the Finkelstein reaction, where the bromide is displaced by another halide, such as fluoride (B91410), to create fluoromethylisoxazole derivatives. nih.gov This is a valuable transformation as the introduction of fluorine can significantly alter the biological activity and pharmacokinetic properties of a molecule. nih.gov The bromomethyl group can also react with a range of nucleophiles, including amines, thiols, and carbanions, to generate a diverse array of substituted isoxazoles. researchgate.net

The reactivity of the bromomethyl group is further influenced by the electronic nature of the isoxazole ring itself. The electron-withdrawing character of the heterocycle can affect the stability of transition states and intermediates in substitution reactions. This interplay between the leaving group and the heterocyclic core defines the unique chemical personality of this compound and underpins its widespread use as a versatile building block in organic synthesis.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(bromomethyl)-3-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUJLHLWCUMHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442367 | |

| Record name | 5-(Bromomethyl)-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36958-61-9 | |

| Record name | 5-(Bromomethyl)-3-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-3-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromomethyl 3 Methylisoxazole and Analogues

Classic Synthetic Routes to 5-(Bromomethyl)-3-methylisoxazole and Analogues

The traditional synthesis of the this compound scaffold generally involves a two-stage process: formation of the isoxazole (B147169) ring followed by functionalization of the methyl group.

Multi-component Reactions for Isoxazole Formation

Multi-component reactions (MCRs) offer an efficient pathway to construct the isoxazole core in a single step from simple starting materials. A common approach involves the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776), with hydroxylamine (B1172632) hydrochloride and an aldehyde. nih.govscielo.br This method allows for the generation of a diverse range of substituted isoxazoles. For the synthesis of the 3-methylisoxazole (B1582632) core, ethyl acetoacetate is a key starting material. The reaction proceeds through the initial formation of an oxime intermediate, which then undergoes cyclization to yield the isoxazole ring. scielo.br

More recently, environmentally friendly MCRs have been developed. For instance, the use of natural fruit juices like Cocos nucifera L. juice, Solanum lycopersicum L. juice, and Citrus limetta juice as catalysts has been reported for the one-pot, three-component synthesis of isoxazole derivatives from substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride. nih.govresearchgate.net

1,3-Dipolar Cycloaddition Strategies in Isoxazole Synthesis

The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for the synthesis of five-membered heterocyclic rings, including isoxazoles. wikipedia.org This reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). nih.govwikipedia.org The reaction between a nitrile oxide and an alkyne specifically leads to the formation of an isoxazole. wikipedia.org

The required nitrile oxides are often generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl chlorides through dehydrohalogenation. nih.govnih.gov For example, the reaction of an alkyne with a nitrile oxide generated from an oxime and an oxidant is a conventional method for producing 3,5-disubstituted isoxazoles. nih.gov The regioselectivity of this reaction is a key aspect, often leading to a single isomer. organic-chemistry.org

Bromination Reactions for Bromomethyl Functionalization

Once the 3-methylisoxazole core is synthesized, the final step to obtain this compound is the selective bromination of the methyl group at the 5-position. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) under photochemical or thermal conditions. The reaction proceeds via a free radical mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of a stabilized benzylic-type radical, which then reacts with a bromine source to yield the desired bromomethyl product.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating a wide range of chemical transformations, including the synthesis of isoxazoles. nveo.orgresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while also improving product yields and minimizing the formation of byproducts. organic-chemistry.orgresearchgate.net

Several studies have reported the successful application of microwave-assisted synthesis for the 1,3-dipolar cycloaddition reaction to form isoxazoles. researchgate.netnih.gov For example, a one-pot, three-component synthesis of 3,4,5-trisubstituted isoxazoles has been developed using a microwave-assisted Sonogashira coupling-cycloaddition sequence. organic-chemistry.org This method involves the reaction of acid chlorides with terminal alkynes, followed by the in situ generation of nitrile oxides and their subsequent cycloaddition, all under microwave irradiation. organic-chemistry.org The use of microwaves in these reactions not only accelerates the process but can also enhance regioselectivity. nih.gov

Metal-Free Synthetic Methodologies for Isoxazole Scaffolds

While metal-catalyzed reactions, particularly copper- and ruthenium-catalyzed cycloadditions, have been instrumental in isoxazole synthesis, there is a growing interest in developing metal-free alternatives. researchgate.netrsc.org The motivation behind this shift is to avoid the costs, toxicity, and challenges associated with the removal of residual metals from the final products. researchgate.netrsc.org

Ultrasound Irradiation in Isoxazole Synthesis

Ultrasound-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. researchgate.netnih.gov In the context of isoxazole synthesis, sonication has been shown to significantly enhance the efficiency of various synthetic routes. researchgate.netresearchgate.net

Research has demonstrated that ultrasound irradiation can promote clean transformations and provide high yields of 3,5-disubstituted isoxazoles. researchgate.net For instance, a one-pot, five-component reaction for the synthesis of 3,5-disubstituted isoxazole secondary sulfonamides under ultrasound irradiation resulted in good to excellent yields (75–96%) and remarkably short reaction times (13–17 minutes). researchgate.net This method highlights the benefits of using a sonotrode, which proved more effective than an ultrasonic bath or magnetic stirring. researchgate.net The use of environmentally benign reagents and solvents like water further underscores the green chemistry principles often associated with sonochemical methods. researchgate.net

Another study reported an environmentally friendly procedure for synthesizing 3-alkyl-5-aryl isoxazoles using ultrasound radiation without a catalyst. This approach offers advantages such as easier work-up, mild reaction conditions, high yields, and reduced reaction times. nih.gov The application of ultrasound in the synthesis of isoxazolo[5,4-b]pyridines also showcased the benefits of this energy source, leading to high efficiency and short reaction times. researchgate.net

| Synthetic Method | Key Features | Advantages | Reference |

| One-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides | Ultrasound irradiation (sonotrode), CaCl2/K2CO3 pre-catalyst, water solvent | High yields (75-96%), fast reactions (13-17 min), clean transformation | researchgate.net |

| Catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles | Ultrasound radiation | Environmentally benign, easy work-up, high yields, short reaction time | nih.gov |

| Synthesis of Isoxazolo[5,4‐b]pyridines | Ultrasound irradiation, acetic acid as solvent and catalyst | Easy purification, accessible raw materials, high efficiency, green conditions | researchgate.net |

Synthesis of Key Precursors for this compound

The synthesis of isoxazole-4-carboxylate esters is a well-established method for creating versatile intermediates. For example, ethyl 5-methylisoxazole-4-carboxylate can be prepared through the cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine hydrochloride. google.com This intermediate is pivotal as the carboxylate group can be further manipulated or removed as needed.

A general process involves reacting ethyl acetoacetate with triethyl orthoformate to produce ethyl ethoxymethyleneacetoacetic ester. google.com This is then cyclized with hydroxylamine hydrochloride in an aqueous medium, often in the presence of a base like potassium carbonate or sodium acetate. google.comresearchgate.net The resulting ethyl-5-methylisoxazole-4-carboxylate can then be hydrolyzed to 5-methylisoxazole-4-carboxylic acid using a strong acid such as a mixture of acetic acid and hydrochloric acid or aqueous sulfuric acid. google.comresearchgate.net

The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid provides another relevant pathway. This process starts with the reaction of triethyl orthoacetate and ethyl cyanoacetate (B8463686) to form ethyl 2-cyano-3-ethoxybut-2-enoate. mdpi.com This intermediate is then treated with hydroxylamine to yield ethyl 5-amino-3-methyl-isoxazole-4-carboxylate, which upon hydrolysis gives the corresponding carboxylic acid. mdpi.com While this specific example leads to an amino-substituted isoxazole, the underlying principles of forming the isoxazole-4-carboxylate core are applicable.

The conversion of a hydroxymethyl group to a bromomethyl group is a standard functional group transformation. In the context of isoxazole synthesis, this is a crucial step to introduce the reactive bromomethyl handle. A common method for this conversion is the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). sioc-journal.cn

| Precursor | Starting Materials | Key Reagents | Product | Reference |

| Ethyl 5-methylisoxazole-4-carboxylate | Ethyl acetoacetate, Triethyl orthoformate | Hydroxylamine hydrochloride | 5-Methylisoxazole-4-carboxylic acid | google.com |

| 5-(Bromomethyl)-3-phenylisoxazoles | Aldoximes, Propargyl bromide | N-Chlorosuccinimide (NCS) | 3-Phenyl-5-(bromomethyl)isoxazoles | researchgate.net |

| 5-Fluoromethylisoxazoles | 5-Bromomethyl derivatives | Nucleophilic fluorinating agent | 5-Fluoromethylisoxazoles | nih.gov |

Regioselective Synthesis and Isomeric Considerations (e.g., 3-(Bromomethyl)-5-methylisoxazole)

A significant challenge in the synthesis of unsymmetrically substituted isoxazoles is controlling the regioselectivity. The reaction of a 1,3-dicarbonyl compound with hydroxylamine can potentially yield two isomeric products. In the case of this compound, the formation of its isomer, 3-(bromomethyl)-5-methylisoxazole, is a critical consideration.

The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the substituents on the dicarbonyl precursor. For instance, in the synthesis of ethyl 5-methylisoxazole-4-carboxylate, the non-specific attack by the nitrogen lone pair of hydroxylamine on the carbonyl carbons of ethyl ethoxymethyleneacetoacetate can lead to the formation of the isomeric ethyl 3-methylisoxazole-4-carboxylate. google.com Careful control of reaction parameters, such as temperature and the choice of base, is crucial to favor the desired regioisomer. google.com

One-pot methods involving the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes offer a highly regioselective route to 3,5-disubstituted isoxazoles. nih.gov For example, the reaction of terminal alkynes with n-butyllithium and aldehydes, followed by treatment with iodine and hydroxylamine, provides a regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov Similarly, the reaction of aldoximes with propargyl bromide proceeds via a 1,3-dipolar cycloaddition to yield regioselectively 5-(bromomethyl)isoxazoles. researchgate.net

Chemical Reactivity and Derivatization of 5 Bromomethyl 3 Methylisoxazole

Nucleophilic Substitution Reactions of the Bromomethyl Group

The most prominent feature of 5-(bromomethyl)-3-methylisoxazole's reactivity is the susceptibility of the bromomethyl group to nucleophilic substitution. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds at the 5-position of the isoxazole (B147169) ring.

The electrophilic carbon of the bromomethyl group reacts efficiently with heteroatom nucleophiles, leading to N-, O-, and S-alkylation products. These reactions are fundamental for the synthesis of diverse functionalized isoxazole derivatives.

N-Alkylation: Amines, amides, and other nitrogen-containing nucleophiles can displace the bromide to form C-N bonds. researchgate.net For example, reactions with secondary amines like morpholine (B109124) or amino acids have been used to create water-soluble isoxazole conjugates. researchgate.netresearchgate.net Similarly, thiourea (B124793) can act as a nitrogen nucleophile in this context. researchgate.net

O-Alkylation: Alkoxides, phenoxides, and even fluoride (B91410) ions serve as effective oxygen nucleophiles. nih.gov The reaction with phenols under Williamson ether synthesis conditions yields aryloxymethyl-isoxazole derivatives. researchgate.net An alternative approach for creating 5-fluoromethylisoxazoles relies on the nucleophilic substitution of the bromine in 5-bromomethyl derivatives, which was found to be a more convenient method than other strategies. nih.gov

S-Alkylation: Thiolates and other sulfur-based nucleophiles readily react to form thioethers (C-S bonds). rsc.org Sodium salts of various thiols, such as sodium phenylthiolate or benzylthiolate, have been successfully used to replace the bromine atom. researchgate.net The reaction with thioglycolic acid also proceeds efficiently, demonstrating the versatility of S-alkylation. researchgate.net

Table 1: Examples of Carbon-Heteroatom Bond Formation Reactions

| Nucleophile Type | Example Nucleophile | Resulting Bond | Product Class |

|---|---|---|---|

| Nitrogen | Amines, Morpholine, Amino Acids | C-N | Aminomethyl-isoxazoles |

| Oxygen | Alkoxides, Phenols | C-O | Alkoxymethyl/Aryloxymethyl-isoxazoles |

The bromomethyl group is also a valuable precursor for creating new carbon-carbon bonds, extending the carbon framework of the molecule. This is typically achieved by reacting it with carbon-based nucleophiles.

A key example is the reaction with sodium cyanide, which displaces the bromide to yield the corresponding isoxazole-acetonitrile derivative. This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to numerous other derivatives. Additionally, the bromomethyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with various organic partners.

Role as a Versatile Building Block in Organic Synthesis

The reactivity of the bromomethyl group makes this compound a versatile building block for constructing more elaborate molecules, including complex heterocyclic systems and other functionalized isoxazoles. researchgate.net

The isoxazole moiety is a core component of many biologically active compounds. researchgate.net this compound serves as a starting point for synthesizing more complex heterocyclic structures. The functional groups introduced via nucleophilic substitution can undergo subsequent intramolecular or intermolecular reactions to form new rings. For instance, an amino or hydroxyl group introduced at the methyl position can participate in cyclization reactions to create fused or spiro-heterocyclic systems. frontiersin.org While many examples start with other functionalized isoxazoles, the principle applies directly to derivatives prepared from the bromomethyl precursor, highlighting its role as a key intermediate in multi-step syntheses. frontiersin.org

The primary application of this compound as a building block is in the direct preparation of isoxazoles bearing diverse functional groups. researchgate.net By choosing the appropriate nucleophile, a wide range of functionalities can be appended to the isoxazole core via the methyl linker. researchgate.net This strategy has been employed to synthesize libraries of compounds for biological screening. researchgate.net For example, conjugates with amino acids were prepared to enhance water solubility, and derivatives with fluoroalkyl groups have been synthesized to modulate physicochemical properties for drug discovery. researchgate.netnih.gov

Table 2: Synthesis of Functionalized Isoxazoles from this compound

| Reagent/Nucleophile | Functional Group Introduced | Resulting Derivative Class | Reference |

|---|---|---|---|

| Amines/Ammonia | -CH₂-NRR' | Aminomethyl-isoxazoles | , researchgate.net |

| Phenols/Alcohols | -CH₂-OR | Aryloxymethyl/Alkoxymethyl-isoxazoles | , researchgate.net |

| Thiols | -CH₂-SR | Thioether-isoxazoles | , researchgate.net |

| Sodium Cyanide | -CH₂-CN | Isoxazolyl-acetonitriles |

Palladium-Promoted Reactions and Isoxazole Derivatives

Palladium catalysis offers advanced methods for the transformation of isoxazole derivatives, enabling the construction of complex molecular architectures that are not accessible through simple substitution reactions. nih.govacs.org These reactions often involve the formation of multiple bonds in a single operation through cascade or domino processes. nih.gov

One notable example is a one-pot protocol for the cyanomethylation of aryl halides using an isoxazole-4-boronic acid pinacol (B44631) ester. nih.gov This reaction proceeds through a palladium-catalyzed Suzuki coupling, followed by a base-induced fragmentation of the isoxazole ring and deformylation to yield arylacetonitriles. nih.gov Although this example involves a different position on the isoxazole ring, it demonstrates the utility of the isoxazole scaffold in palladium-catalyzed domino reactions.

More directly, palladium catalysis can be used in auto-tandem reactions starting from halogen-substituted isoxazoles to produce complex fused systems like 2-azafluorenones. acs.org Such processes involve a sequence of mechanistically distinct palladium-catalyzed steps, such as a Heck reaction followed by a rearrangement, showcasing the power of this approach to rapidly build molecular complexity from isoxazole precursors. acs.org The Buchwald-Hartwig amination is another palladium-catalyzed method that has been successfully applied for C-N bond formation with halo-imidazole derivatives, a strategy that is also relevant for functionalizing halo-isoxazoles. researchgate.net

Other Reactions and Transformations Involving the Isoxazole Ring System

Beyond the reactions of the bromomethyl group, the isoxazole ring of this compound can undergo several transformations, primarily initiated by the cleavage of the labile N-O bond. These reactions include ring-opening under reductive or photochemical conditions and participation in cycloaddition reactions, which can lead to a variety of other heterocyclic structures or functionalized open-chain compounds.

Ring Opening Reactions

The cleavage of the isoxazole ring is a key transformation that unlocks access to diverse molecular architectures. This can be achieved through several methods, most notably reductive cleavage and photochemical ring-opening.

Reductive Ring Opening: Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole N-O bond. Reagents such as Raney nickel (Raney Ni) or palladium on carbon (Pd/C) are effective for this purpose. The reaction typically proceeds via the cleavage of the N-O bond followed by reduction of the imine intermediate. For 3,5-disubstituted isoxazoles, this process often yields β-enaminones. rsc.org These resulting compounds are versatile synthetic intermediates for the preparation of other heterocycles, such as pyrazoles. rsc.org While specific studies on this compound are not prevalent, the general mechanism is applicable. The reduction of β-nitroenones using reagents like tin(II) chloride dihydrate can also lead to the formation of 3,5-disubstituted isoxazoles, suggesting a reversible pathway under certain reductive conditions. rsc.orgnih.govrsc.org

| Isoxazole Derivative | Reagents and Conditions | Product(s) | Reference |

|---|---|---|---|

| Generic 3,5-Disubstituted Isoxazole | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | β-Enaminone | rsc.org |

| Trisubstituted Isoxazoles | UV Irradiation (200–330 nm) | Acyl Azirine (intermediate), Ketenimine | nih.govacs.org |

| 3,5-Diphenylisoxazole | UV Irradiation | 3-Benzoyl-2-phenyl-2H-azirine, 2,5-Diphenyloxazole | acs.org |

| 3,5-Dimethylisoxazole (B1293586) | UV Irradiation in Ar matrix | Acetonitrile ylide, Acyl Azirine | nih.gov |

Photochemical Ring Opening: The isoxazole ring is sensitive to ultraviolet (UV) irradiation. researchgate.net Due to the weak N-O bond, photolysis can induce ring-opening and rearrangement to various isomers. researchgate.net The process often begins with the homolytic cleavage of the N-O bond, leading to a diradical intermediate that collapses into a highly strained acyl-substituted azirine. nih.govacs.orgacs.org This azirine intermediate is pivotal and can undergo further transformations. For instance, it can rearrange to form a more stable oxazole (B20620). researchgate.net Alternatively, the azirine can open to form a nitrile ylide, which can be trapped or undergo further reactions. nih.gov Recent studies have demonstrated the photochemical rearrangement of trisubstituted isoxazoles into isolable ketenimines, which can then be converted into other valuable heterocycles like pyrazoles. nih.govacs.org The specific outcome is highly dependent on the substitution pattern of the isoxazole and the reaction conditions. nih.gov

Cycloaddition and Photocycloaddition Reactions

The isoxazole ring can participate in cycloaddition reactions, although its aromatic character can render it less reactive than simple alkenes. Photochemical activation is often necessary to promote these transformations.

Photocycloaddition Reactions: One of the most notable photocycloaddition reactions involving isoxazoles is the Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene (in this case, the C4=C5 double bond of the isoxazole ring) to form an oxetane (B1205548). rsc.orgchemrxiv.orgyoutube.com Studies have shown that methylated isoxazoles can undergo photocycloaddition with aldehydes to yield bicyclic oxetanes with high regio- and diastereoselectivity. researchgate.net However, these oxetane products are often thermally and acid-sensitive, potentially reverting to the starting materials. researchgate.net

Besides intermolecular cycloadditions, isoxazoles are known to undergo intramolecular photochemical rearrangements. As mentioned previously, irradiation can lead to isomerization into oxazoles via an azirine intermediate. acs.orgresearchgate.net This transformation represents a skeletal rearrangement of the heterocyclic core. The specific substituents on the isoxazole ring can significantly influence the reaction pathway and the stability of the intermediates and products. nih.govacs.org

Thermal Cycloaddition Reactions: The isoxazole ring is generally considered an unreactive diene in thermal [4+2] Diels-Alder reactions. acs.org Computational studies have indicated that these reactions have unfavorable activation and reaction energies. acs.org However, the reactivity can be enhanced by modifying the electronic properties of the isoxazole system. For example, activation of the nitrogen atom in the related oxazole ring with a Lewis or Brønsted acid can facilitate its participation as an electron-deficient diene in Diels-Alder reactions. researchgate.netnih.govscilit.com In some specific cases, isoxazoles bearing a vinyl group at the C4-position have been shown to act as dienes in [4+2] cycloadditions with potent dienophiles like acetylenedicarboxylates, whereas the corresponding 5-vinyl isomers are unreactive. researchgate.net

| Reactant(s) | Reaction Type | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Methylated Isoxazoles + Aldehydes | Paternò-Büchi [2+2] Photocycloaddition | UV Irradiation (λ = 300 nm) | Bicyclic Oxetanes | researchgate.net |

| Trisubstituted Isoxazoles | Photochemical Rearrangement | UV Irradiation (in flow reactor) | Ketenimines, Pyrazoles (after reaction with hydrazine) | nih.govacs.org |

| 4-(1-Methoxyethenyl)-3-methylisoxazole + Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | Toluene, reflux | Phthalate derivative (after ring opening) | researchgate.net |

| 5-Vinylisoxazole + Maleic anhydride | [4+2] Cycloaddition | Heat | Cycloadduct | researchgate.net |

Applications of 5 Bromomethyl 3 Methylisoxazole in Advanced Research

Pharmaceutical and Medicinal Chemistry Research

In the realms of pharmaceutical and medicinal chemistry, 5-(Bromomethyl)-3-methylisoxazole serves as a crucial starting material for the development of novel therapeutic agents and for studying the interactions between molecules and biological systems. jocpr.com

The isoxazole (B147169) nucleus is a key component in numerous bioactive compounds. jocpr.com The utility of this compound in drug development stems from its role as a versatile synthetic intermediate. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the straightforward attachment of various functional groups and the construction of larger, more complex molecular architectures. nih.gov This adaptability enables chemists to create libraries of related compounds for screening and optimization. For instance, it can be used to synthesize a variety of heterocyclic compounds, which are structures frequently found in active pharmaceutical ingredients. researchgate.net

Research has demonstrated that derivatives synthesized from isoxazole scaffolds, including those related to this compound, possess significant potential as therapeutic agents. jocpr.com These derivatives have been investigated for a range of biological activities.

Anti-inflammatory Activity: Novel thiazole (B1198619) derivatives incorporating a 5-methylisoxazole (B1293550) moiety have been synthesized and evaluated for their anti-inflammatory properties. jocpr.com Molecular modeling studies of these compounds have been performed to understand their interaction with biological targets relevant to inflammation. jocpr.com

Anticancer Activity: The isoxazole core is a feature in molecules designed as potential anticancer agents. nih.gov Derivatives have shown cytotoxicity against various cancer cell lines. For example, isoxazole-based compounds have been developed as tubulin inhibitors, which are a key target for many anticancer drugs. mdpi.com In one study, novel 5-(thiophen-2-yl)isoxazoles were synthesized and showed selective cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov

| Therapeutic Area | Molecule Class / Derivative | Research Finding | Source(s) |

|---|---|---|---|

| Anti-inflammatory | 4-(5-methylisoxazol-3-ylamino) thiazole derivatives | Screened for anti-inflammatory potency, with some compounds showing significant activity. | jocpr.com |

| Anticancer | Isoxazole derivatives | Demonstrated potential cytotoxicity against human glioblastoma and melanoma cell lines. | |

| Anticancer | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Showed efficient binding to the tubulin–combretastatin (B1194345) A-4 binding site, a key anticancer target. | mdpi.com |

| Anticancer (Breast Cancer) | 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles | Exhibited selective cytotoxicity against the MCF-7 human breast cancer cell line, with one analog (TTI-6) showing a potent IC50 value of 1.91 μM. | nih.gov |

| Antitubercular | 5-methylisoxazole-3-carboxamide derivatives | Some synthesized compounds showed significant activity against Mycobacterium tuberculosis H37Rv. | researchgate.net |

Understanding how a molecule interacts with biological targets is fundamental to drug discovery. Derivatives of this compound are used in studies to probe these interactions. Molecular docking and modeling simulations are employed to visualize and analyze the binding of these compounds within the active sites of proteins. jocpr.commdpi.com For example, studies have explored the binding modes of isoxazole derivatives with targets such as trypsin, bovine serum albumin, and tubulin. jocpr.commdpi.com The docking of triazole analogs prepared from bromo-substituted precursors showed significant interactions, including hydrogen and halogen bonds, with the colchicine (B1669291) binding site of tubulin. mdpi.com

| Biological Target | Compound Class | Interaction Studied | Source(s) |

|---|---|---|---|

| Trypsin | 4-(5-methylisoxazol-3-ylamino) thiazole derivatives | Molecular modeling simulation to explore the binding mode within the enzyme's active site. | jocpr.com |

| Bovine Serum Albumin (BSA) | 4-(5-methylisoxazol-3-ylamino) thiazole derivatives | Investigation of the interaction between the compounds and this major circulatory protein. | jocpr.com |

| Tubulin | 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Molecular docking studies against the combretastatin A-4 binding site, revealing H-bond and halogen bond interactions. | mdpi.com |

| Estrogen Receptor α (ERα) | 5-(thiophen-2-yl)isoxazoles | Identified as a target for novel anti-breast cancer agents through in silico studies and molecular dynamics simulations. | nih.gov |

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. nih.gov By systematically modifying a molecule's structure and observing the effect on its biological activity, researchers can identify which parts of the molecule are crucial for its function. The reactive nature of this compound makes it an ideal scaffold for such studies. Researchers can synthesize a series of analogues where the bromomethyl group has been replaced with various other chemical moieties. nih.gov For instance, extensive SAR studies on isoxazole-based compounds have revealed the importance of specific substitutions on the aryl rings for enhancing anti-cancer activity. nih.gov These studies showed that an unsubstituted thiophene (B33073) ring at the 5th position and an electron-rich benzene (B151609) ring at the 3rd position of the isoxazole core were key for superior activity against breast cancer cells. nih.gov

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. acs.orgugr.es As a result, kinase inhibitors have become a major class of therapeutic drugs. ugr.escuni.cz The isoxazole scaffold is a recognized structure in the design of small molecule kinase inhibitors. drugdiscoverychemistry.com The development of covalent inhibitors, which form a permanent bond with their target kinase, is a mature strategy for achieving high potency and selectivity. nih.gov The design of such inhibitors often involves incorporating a reactive "warhead" that can form a bond with a specific amino acid, such as cysteine, in the kinase's binding site. The this compound moiety can serve as a precursor to introduce such functionalities, enabling the creation of targeted covalent inhibitors. nih.gov This approach has been used to develop inhibitors for kinases like Janus kinase 3 (JAK3), targeting a cysteine in the ATP binding pocket to achieve high selectivity. nih.gov

Biochemical Research and Enzyme Interactions

In biochemical research, derivatives of this compound are utilized to study enzyme function and inhibition. As mentioned previously, molecular modeling simulations have been conducted to understand how novel 4-(5-methylisoxazol-3-ylamino) thiazole derivatives interact with the active sites of enzymes like trypsin. jocpr.com Trypsin, a serine protease, is a well-studied enzyme, and understanding how synthetic compounds bind to it can provide valuable insights into designing inhibitors for other proteases involved in disease. jocpr.com The studies explore the specific binding modes, identifying key interactions that contribute to the affinity and potential inhibitory activity of the compounds. jocpr.com

Studies of Metabolic Pathways

Direct and extensive research on the specific metabolic pathways of this compound is not widely documented in publicly available literature. However, insights can be drawn from the metabolic behavior of other isoxazole-containing compounds, which have been studied more thoroughly.

The metabolism of isoxazole derivatives can be complex and is influenced by the substituents on the ring. For some isoxazole-containing drugs, metabolic pathways can involve the opening of the isoxazole ring. For instance, the anti-inflammatory drug leflunomide, which features a 3-unsubstituted isoxazole ring, undergoes N-O bond cleavage to form its active metabolite. This process is a critical bioactivation step.

In other cases, the isoxazole ring itself can be a site of metabolic activity. Studies on certain isoxazole-containing bromodomain and extra-terminal (BET) inhibitors have shown that the isoxazole ring can be involved in bioactivation to form reactive metabolites. These transformations can include oxidation to quinone-like species.

The presence of the bromomethyl group at the 5-position of this compound introduces a highly reactive site. It is plausible that metabolic pathways could involve the nucleophilic displacement of the bromide ion by biological nucleophiles such as glutathione. This would be a common detoxification pathway. The methyl group at the 3-position is generally less reactive but could potentially undergo oxidation.

Given the reactivity of the bromomethyl group, it is anticipated that this compound would be a substrate for various metabolic enzymes. However, without specific experimental data, the precise metabolic fate of this compound remains an area for further investigation.

Material Science Applications

The unique chemical structure of this compound makes it a valuable precursor in the synthesis of novel materials with advanced properties.

Development of Advanced Materials, Polymers, and Coatings

The reactive bromomethyl group of this compound serves as a key functional handle for its incorporation into larger molecular architectures, including polymers and advanced coatings. This functional group can readily participate in nucleophilic substitution reactions, allowing for the grafting of the isoxazole moiety onto polymer backbones or surfaces. This can impart specific properties, such as altered hydrophilicity, thermal stability, or biological activity, to the resulting material.

While direct polymerization of this compound is not commonly reported, its use as a monomer or a modifying agent in polymer synthesis is a promising area of research. For instance, isoxazole derivatives have been incorporated into conjugated polymers for potential applications in organic electronics. The isoxazole ring can influence the electronic properties and packing of the polymer chains.

Exploration in Photochromic and Electrochemical Probe Applications

Isoxazole-containing compounds have shown potential in the development of photochromic materials, which can reversibly change their color upon exposure to light. While specific studies on this compound in this context are limited, the isoxazole scaffold has been integrated into diarylethene-type photochromic molecules. These materials have potential applications in optical data storage and molecular switches. The substitution pattern on the isoxazole ring can be tuned to modify the photochromic properties.

In the realm of electrochemistry, isoxazole derivatives are being explored as components of electrochemical probes or sensors. The electrochemical synthesis of isoxazoles has been developed, highlighting the accessibility of this heterocyclic core for creating diverse structures. nih.govsemanticscholar.orgrsc.org The ability to functionalize the isoxazole ring, as exemplified by the bromomethyl group in the title compound, allows for the attachment of redox-active units or recognition elements for sensing applications.

Use in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting sunlight into electricity. The performance of these cells is highly dependent on the properties of the sensitizing dye. While there is no direct evidence of this compound being used as a dye itself, its role as a synthetic intermediate is plausible. Isoxazole moieties have been incorporated into the structure of organic dyes for DSSCs. These dyes can be designed to have broad absorption spectra and efficient electron injection into the semiconductor material. The modular nature of isoxazole synthesis allows for the fine-tuning of the dye's electronic and photophysical properties.

Agricultural Chemical Development

The isoxazole ring is a recognized pharmacophore in the agrochemical industry, and this compound serves as a valuable building block in this sector.

Formulation of Agrochemicals for Pest Control

Isoxazole derivatives are known to exhibit a range of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.com The specific substitution pattern on the isoxazole ring is crucial for determining the type and potency of its agrochemical activity.

The compound this compound, with its reactive bromomethyl group, is a key intermediate for the synthesis of more complex and biologically active molecules. researchgate.net This functional group allows for the straightforward introduction of the 3-methylisoxazole-5-yl)methyl moiety into a variety of molecular scaffolds. This synthetic versatility enables the creation of large libraries of compounds for screening and optimization of their pest control properties. For example, isoxazole derivatives have been investigated for their potential as fungicides. google.com

Below is a table summarizing the properties of this compound:

| Property | Value |

| CAS Number | 36958-61-9 scbt.com |

| Molecular Formula | C5H6BrNO sigmaaldrich.com |

| Molecular Weight | 176.01 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

A table of research findings on related isoxazole derivatives is provided below:

| Application Area | Research Finding | Reference Compound(s) |

| Metabolic Pathways | Isoxazole ring opening is a key metabolic step for some isoxazole-containing drugs. | Leflunomide |

| Material Science | Isoxazole units have been incorporated into photochromic diarylethenes. | Diarylethene-isoxazole hybrids |

| Agricultural Chemicals | Isoxazole derivatives show potential as fungicides. | Various isoxazole-based compounds |

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(Bromomethyl)-3-methylisoxazole. By analyzing the chemical shifts (δ), coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

In the ¹H NMR spectrum, the methyl group protons at the 3-position typically appear as a singlet, while the bromomethyl group protons at the 5-position also present as a singlet. The isoxazole (B147169) ring proton shows up as a distinct singlet as well. A representative ¹H NMR spectrum might show peaks at approximately δ 6.37 ppm for the isoxazole CH, and other characteristic shifts for the methyl and bromomethyl protons.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Isoxazole-H | ~6.37 | Singlet |

| CH₂Br | Varies | Singlet |

| CH₃ | Varies | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. This method separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. By monitoring the elution profile with a suitable detector, typically a UV detector, the percentage purity of the compound can be accurately determined. Commercial suppliers often report purities of 95% or higher for this compound, as verified by HPLC. apolloscientific.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide definitive confirmation of the molecular weight and identity of this compound. After separation by LC, the compound is ionized and its mass-to-charge ratio (m/z) is measured.

The expected molecular ion peak for this compound would correspond to its molecular weight of approximately 176.01 g/mol . bldpharm.comsigmaaldrich.comscbt.com A key feature in the mass spectrum is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which appears as a pair of peaks of nearly equal intensity separated by two mass units, confirming the presence of a single bromine atom in the molecule.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 175.97057 | 126.8 |

| [M+Na]⁺ | 197.95251 | 140.2 |

| [M-H]⁻ | 173.95601 | 133.0 |

| [M+NH₄]⁺ | 192.99711 | 150.2 |

| [M+K]⁺ | 213.92645 | 131.8 |

| [M+H-H₂O]⁺ | 157.96055 | 127.4 |

| [M+HCOO]⁻ | 219.96149 | 149.0 |

| [M+CH₃COO]⁻ | 233.97714 | 176.1 |

| [M+Na-2H]⁻ | 195.93796 | 136.0 |

| [M]⁺ | 174.96274 | 147.4 |

| [M]⁻ | 174.96384 | 147.4 |

Data obtained from predicted values using CCSbase. uni.lu

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. While specific UPLC methods for this compound are not extensively detailed in publicly available literature, its application would follow the same principles as HPLC for purity assessment and separation from related substances, offering enhanced performance. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Assessment

For assessing the purity of volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for identification. GC-MS can be used to identify and quantify volatile impurities in a sample of this compound. A typical GC-MS analysis would involve setting up a temperature program for the oven and a scanning range for the mass spectrometer to detect the compound and any potential contaminants. nih.gov

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and various quantum chemical parameters. mdpi.comtubitak.gov.tr

While specific DFT data for 5-(Bromomethyl)-3-methylisoxazole is not extensively published, studies on related 3,5-disubstituted isoxazoles and other derivatives provide valuable insights. researchgate.netrsc.orgorientjchem.org For instance, the analysis of HOMO and LUMO energies helps in understanding the electronic properties and reactivity of the isoxazole ring system. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability and reactivity.

Theoretical investigations into the photochemical isomerization of isoxazole have been conducted using methods like CASSCF and MP2-CAS with a 6-311G(d,p) basis set. nih.gov These studies explore different reaction pathways, such as internal cyclization-isomerization and direct paths involving conical intersections, to explain the observed photochemistry of the isoxazole ring. nih.gov

The regioselectivity of reactions involving isoxazole derivatives, such as [3+2] cycloaddition reactions, has also been successfully elucidated using DFT. tubitak.gov.tr By calculating global reactivity indexes, researchers can predict the most likely outcome of a reaction, which aligns well with experimental findings. tubitak.gov.tr

Molecular Modeling and Conformation Analysis

Molecular modeling techniques, including molecular dynamics (MD) simulations, are utilized to study the conformational landscape and dynamic behavior of isoxazole derivatives. mdpi.comacs.org These methods provide a deeper understanding of how these molecules behave in different environments and interact with biological targets.

For example, MD simulations have been used to explore the binding modes and interactions between isoxazole derivatives and receptors like the farnesoid X receptor (FXR). mdpi.com These simulations can reveal key residues involved in binding and the conformational changes that occur upon ligand binding. mdpi.com Similarly, MD simulations have been employed to assess the stability of isoxazole derivatives complexed with enzymes such as carbonic anhydrase. acs.orgnih.gov

The conformational analysis of isoxazole derivatives is also crucial for understanding their structure-activity relationships. The spatial arrangement of substituents on the isoxazole ring can significantly influence their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific QSAR studies focusing on this compound were found, research on other isoxazole and heterocyclic derivatives demonstrates the utility of this approach. mdpi.commdpi.comresearchgate.net

In QSAR studies of isoxazole derivatives targeting the farnesoid X receptor (FXR), 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. mdpi.com These models have shown strong predictive ability and have been used to identify key structural features crucial for agonistic activity, such as hydrophobicity and the presence of electronegative groups at specific positions. mdpi.com

The general workflow of a QSAR study involves selecting a set of molecules with known biological activities, calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), and then using statistical methods to build a predictive model. nih.gov These models can then be used to predict the activity of new, untested compounds.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving isoxazole derivatives. Theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

For instance, the mechanism of photochemical isomerization of isoxazole has been investigated theoretically, suggesting that the reaction proceeds through a conical intersection. nih.gov A simple p-pi orbital topology model has been proposed as a tool to predict the location of these conical intersections and the resulting photoproducts for various heterocycles. nih.gov

In another example, the reaction of a different isoxazole derivative was studied, and proposed mechanisms for different reaction pathways were presented. researchgate.net These computational investigations often rely on methods like DFT to calculate the energies of reactants, intermediates, transition states, and products, thereby providing a thermodynamic and kinetic understanding of the reaction.

While a specific computational study on the reaction mechanisms of this compound is not available, the methodologies applied to other isoxazoles could be readily adapted to investigate its reactivity, particularly the nucleophilic substitution reactions involving the bromomethyl group.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) derivatives, including 5-(bromomethyl)-3-methylisoxazole, is undergoing a paradigm shift towards more sustainable and efficient methodologies. acs.org Key areas of future research include:

Green Chemistry Approaches: Expect a greater emphasis on the use of environmentally benign solvents, such as water and deep eutectic solvents (DES), to minimize the ecological footprint of synthetic processes. acs.orgnih.gov The use of DES, for instance, has shown promise in the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles and can be reused multiple times without significant loss of efficacy. acs.org

Catalytic Innovations: The development of novel catalysts is crucial for enhancing reaction efficiency and selectivity. organic-chemistry.org Research into metal-free catalysis, such as the use of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), and advanced metal-catalyzed reactions, like those employing gold or copper, will likely lead to milder reaction conditions and higher yields. organic-chemistry.orgresearchgate.net

Continuous Flow Synthesis: The adoption of continuous flow reactors for isoxazole synthesis is an emerging trend. This technology offers advantages in terms of scalability, safety, and process control, paving the way for more efficient industrial production. acs.org

Exploration of New Biological Activities and Therapeutic Targets

Derivatives of this compound are a treasure trove for the discovery of new therapeutic agents. wisdomlib.orgnih.gov Future investigations will likely concentrate on:

Broadening the Therapeutic Scope: While isoxazoles have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents, future research will delve into other therapeutic areas. wisdomlib.orgrsc.org This includes exploring their efficacy against neurodegenerative diseases, viral infections, and metabolic disorders. rsc.orgmdpi.com

Target Identification and Validation: A deeper understanding of the molecular targets of isoxazole derivatives is essential for rational drug design. rsc.org Future studies will employ advanced techniques to identify and validate the specific enzymes, receptors, and signaling pathways with which these compounds interact. rsc.orgacs.org For example, isoxazole derivatives have been identified as potential inhibitors of carbonic anhydrase, a target in various diseases. acs.org

Combating Drug Resistance: The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. wisdomlib.org Isoxazole derivatives represent a promising class of compounds to address this challenge, and future research will focus on optimizing their structures to overcome resistance mechanisms. wisdomlib.orgnih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

To accelerate the discovery of new lead compounds, the synthesis of isoxazole derivatives will be increasingly integrated with modern drug discovery platforms. mdpi.com

Library Synthesis: The development of focused libraries of isoxazole derivatives is a key strategy. mdpi.com These libraries, generated through combinatorial chemistry, will provide a diverse set of compounds for biological screening.

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of large numbers of compounds against various biological targets. mdpi.com The application of HTS to isoxazole libraries will significantly expedite the identification of promising drug candidates. mdpi.comnih.gov

Advanced Material Applications of this compound Derivatives

The unique electronic and photophysical properties of the isoxazole ring open up possibilities for their use in advanced materials. researchgate.netbenthamdirect.com

Organic Electronics: Isoxazole derivatives are being explored for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. researchgate.net Future research will focus on tuning the molecular structure to optimize their performance in these applications.

Liquid Crystals: The incorporation of the isoxazole moiety into molecular structures can lead to the formation of liquid crystalline phases. researchgate.net These materials have potential applications in displays and sensors.

Photochromic Materials: Isoxazoles can be designed to exhibit photochromic behavior, changing their color upon exposure to light. benthamdirect.com This property is of interest for applications such as optical data storage and smart windows.

Catalytic Applications in Organic Transformations

Beyond their role as building blocks, isoxazole derivatives themselves are being investigated for their catalytic potential. The nitrogen and oxygen atoms within the isoxazole ring can act as coordination sites for metal ions, suggesting that specifically designed isoxazole-containing ligands could be effective in a variety of catalytic transformations. Future research may explore the development of chiral isoxazole ligands for asymmetric catalysis, a critical area in the synthesis of enantiomerically pure pharmaceuticals.

Multi-component Reaction Development for Enhanced Complexity

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. mdpi.com The development of new MCRs involving this compound and its derivatives is a promising area of future research. mdpi.commdpi.com

Novel Scaffolds: MCRs can be utilized to generate novel and diverse molecular scaffolds incorporating the isoxazole ring, which would be difficult to access through traditional linear synthesis. mdpi.com

Increased Molecular Diversity: By varying the components in an MCR, a wide range of structurally diverse compounds can be rapidly synthesized, expanding the chemical space available for drug discovery and other applications. nih.gov

Biased MCRs for Targeted Libraries: A particularly innovative approach involves the use of a "biasing element," such as a 3,5-dimethylisoxazole (B1293586) moiety, in MCRs to create focused libraries of compounds with a higher probability of binding to a specific biological target, like bromodomains. researchgate.net

Conclusion

Summary of 5-(Bromomethyl)-3-methylisoxazole's Significance in Chemical Research

This compound has established itself as a significant and versatile building block in the field of chemical research. Its importance stems from the unique combination of a reactive bromomethyl group attached to a stable isoxazole (B147169) core. researchgate.netlifechemicals.com This structure allows for a wide range of chemical modifications, making it an invaluable intermediate in the synthesis of more complex molecules. researchgate.net The isoxazole ring itself is a privileged scaffold in medicinal chemistry, known to be a component of numerous compounds with diverse biological activities. nih.govnih.govajrconline.org

The primary significance of this compound lies in its utility as a precursor for creating a variety of functionalized isoxazole derivatives. lifechemicals.com The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of larger molecular frameworks. This reactivity has been exploited in the synthesis of compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. wisdomlib.orgresearchgate.net The stability of the isoxazole ring throughout these transformations ensures that the core pharmacophore is retained in the final products. nih.gov Therefore, the compound serves as a crucial starting material for generating libraries of novel chemical entities for drug discovery and development. nih.gov

Outlook on Future Contributions to Organic Chemistry and Applied Sciences

The future contributions of this compound and its derivatives to organic chemistry and applied sciences appear promising and multifaceted. The continued exploration of isoxazole-based compounds in medicinal chemistry suggests an ongoing demand for versatile building blocks like this one. wisdomlib.orgontosight.ai Future research will likely focus on developing more efficient and greener synthetic routes to and from this compound, expanding its accessibility and utility. nih.gov

In medicinal chemistry, the compound will continue to be a key starting point for the design and synthesis of novel therapeutic agents. nih.gov The strategy of molecular hybridization, where the isoxazole moiety is combined with other bioactive scaffolds to create compounds with enhanced or multi-target activities, is a particularly promising avenue. mdpi.com This approach may lead to the development of new treatments for a range of conditions, including cancer, infectious diseases, and inflammatory disorders. wisdomlib.orgontosight.aimdpi.com Furthermore, the exploration of isoxazole derivatives in areas beyond traditional pharmaceuticals, such as in the development of agrochemicals and materials with specific optical or electronic properties, represents a growing field of interest. lifechemicals.comnih.gov The potential for isoxazoles to act as building blocks for novel materials, and even as precursors in prebiotic chemistry studies, highlights the broad and exciting future for this class of compounds. lifechemicals.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 5-(Bromomethyl)-3-methylisoxazole, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via two primary methods:

- Green synthesis in aqueous media : Aqueous-phase reactions minimize organic solvent use. For example, bromination of 3-methylisoxazole derivatives under mild conditions (e.g., HBr or NBS in water) yields the target compound with reported purity >95% .

- Electrophilic halocyclization : Intramolecular ICDA (Intramolecular Chaperone-Assisted Dual-Anchoring) methods preorganize reactants, enabling regioselective bromomethylation. This method requires anhydrous conditions and catalysts like Lewis acids (e.g., FeCl₃), with yields up to 85% .

Key factors : Temperature control (60–80°C), pH adjustment (neutral to slightly acidic), and purification via column chromatography (hexane/ethyl acetate) are critical for optimal yields.

Q. How should researchers characterize this compound, and what spectral markers are diagnostic?

Characterization requires a multi-technique approach:

Q. What are the stability and storage guidelines for this compound?

The compound is light-sensitive and moisture-reactive. Recommended protocols include:

- Storage : In amber vials under inert gas (argon/nitrogen) at –20°C to prevent decomposition.

- Handling : Use impervious gloves (e.g., nitrile) and fume hoods to avoid exposure. Contaminated surfaces should be cleaned with ethanol .

Decomposition risks : Prolonged exposure to air leads to hydrolysis, forming 3-methylisoxazole-5-methanol, detectable via TLC (Rf shift from 0.35 to 0.15 in hexane/EtOAc) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in bromomethylation regioselectivity?

Discrepancies in bromination sites (e.g., para vs. ortho positions in isoxazole derivatives) arise from competing electrophilic pathways. Researchers should:

- Use isotopic labeling : Introduce deuterium at the methyl group to track bromine migration via ²H NMR.

- DFT calculations : Compare activation energies for different transition states. For example, bromine prefers the 5-position due to lower steric hindrance (ΔG‡ ~15 kcal/mol vs. 18 kcal/mol for 4-position) .

- Control experiments : Varying solvent polarity (e.g., DMF vs. THF) alters reaction pathways, as seen in diverging product ratios .

Q. How can researchers address discrepancies in reported melting points for structurally similar analogs?

For example, 4-(Bromomethyl)-3-methyl-5-phenylisoxazole (mp 72°C) vs. 4-(Bromomethyl)-5-methyl-3-phenylisoxazole (mp 61–63°C) :

- Crystallography : Single-crystal X-ray diffraction reveals differences in packing efficiency due to phenyl group orientation.

- Impurity analysis : HPLC-MS can detect byproducts (e.g., residual NH₄Cl) that depress melting points .

Recommendation : Report DSC thermograms with heating rates (e.g., 5°C/min) to standardize mp measurements.

Q. What computational models predict the solubility and reactivity of this compound?

- Solubility : ACD/Labs software predicts aqueous solubility as 1.4 × 10⁻³ g/L at 25°C, validated experimentally via shake-flask methods .

- Reactivity : DFT-based Fukui indices identify the bromomethyl group as the most electrophilic site (f⁺ = 0.12), aligning with SN2 reactivity in cross-coupling reactions .

Limitations : Models may underestimate steric effects in bulky derivatives (e.g., phenyl-substituted analogs), necessitating experimental validation .

Q. How can researchers leverage this compound in bioactive compound development?

The bromomethyl group serves as a versatile handle for functionalization:

- Antimicrobial agents : Coupling with thiols generates sulfhydryl adducts, enhancing membrane permeability. Example: Conjugation to sulfonamide cores improves MIC values against S. aureus by 4-fold .

- Kinase inhibitors : Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups, modulating ATP-binding affinity.

Screening tip : Use SPR (Surface Plasmon Resonance) to assess binding kinetics early in optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。